BenchChemオンラインストアへようこそ!

1-(6-Nitropyridin-3-yl)piperazine

Synthetic route optimization Green chemistry Process chemistry

1-(6-Nitropyridin-3-yl)piperazine (CAS 775288-71-6, molecular formula C9H12N4O2, MW 208.22) is a nitropyridine-piperazine hybrid that serves as a critical intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor palbociclib and is simultaneously catalogued as Ribociclib Impurity 5, requiring its inclusion in quality control workflows for two distinct oncology drug substances. The compound features a secondary piperazine amine coupled to the 3-position of a 6-nitropyridine ring, with a predicted boiling point of 422.8 °C at 760 mmHg, a topological polar surface area (tPSA) of 74 Ų, and a measured logP of 1.316, placing it in a moderate lipophilicity range suitable for further medicinal chemistry derivatization.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 775288-71-6
Cat. No. B1631402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitropyridin-3-yl)piperazine
CAS775288-71-6
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
InChIKeyUBCDLQPOKISIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Nitropyridin-3-yl)piperazine (CAS 775288-71-6): Procurement-Relevant Physicochemical Profile and CDK4/6 Inhibitor Intermediate Identity


1-(6-Nitropyridin-3-yl)piperazine (CAS 775288-71-6, molecular formula C9H12N4O2, MW 208.22) is a nitropyridine-piperazine hybrid that serves as a critical intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor palbociclib and is simultaneously catalogued as Ribociclib Impurity 5, requiring its inclusion in quality control workflows for two distinct oncology drug substances . The compound features a secondary piperazine amine coupled to the 3-position of a 6-nitropyridine ring, with a predicted boiling point of 422.8 °C at 760 mmHg, a topological polar surface area (tPSA) of 74 Ų, and a measured logP of 1.316, placing it in a moderate lipophilicity range suitable for further medicinal chemistry derivatization .

Why 1-(6-Nitropyridin-3-yl)piperazine Cannot Be Replaced by Regioisomeric or N-Substituted Piperazine Analogs in Palbociclib/Ribociclib Supply Chains


Although several nitropyridine-piperazine compounds share the identical molecular formula (C9H12N4O2) or vary only by a single N-substituent, their physicochemical and functional profiles diverge sufficiently to preclude mutual substitution in regulated pharmaceutical intermediate workflows. The 6-nitro-3-pyridinyl substitution pattern produces a distinct boiling point (422.8 °C) and hydrogen-bond donor count (1) that differ from the regioisomer 1-(5-nitropyridin-2-yl)piperazine (418.1 °C; HBD = 1 but altered spatial orientation), while N-methyl and N-Boc derivatives exhibit markedly shifted boiling points (399.3 °C and 480.1 °C, respectively) and altered logP values (2.57 for the Boc analog vs. 1.32 for the target), impacting chromatographic retention, recrystallization behavior, and downstream coupling reactivity . Critically, only the target compound is simultaneously designated as Palbociclib Impurity 35 and Ribociclib Impurity 5 by regulatory reference standards, making it the sole substance that can satisfy the orthogonal impurity-tracking requirements of both ANDA analytical method validation protocols [1].

Quantitative Comparator Evidence for 1-(6-Nitropyridin-3-yl)piperazine (775288-71-6) Against Closest Analogs


Synthesis Yield: 94.8% via MHIL-Catalyzed Condensation vs. Lower-Yield Traditional Routes for Boc-Protected Analog (95%) and Unoptimized Regioisomer Syntheses

1-(6-Nitropyridin-3-yl)piperazine was obtained in 94.8% isolated yield using an organically modified hectorite-supported ionic liquid (MHIL) catalyst in dimethyl sulfoxide at 80 °C, with the reaction reaching completion in 5 h and residual 5-bromo-2-nitropyridine measured at only 0.08% by HPLC . In comparison, the regioisomer 1-(5-nitropyridin-2-yl)piperazine is reported with a nominal 100% yield from a Boc-deprotection route, but this value reflects a deprotection step that consumes pre-purified Boc-protected precursor rather than a direct condensation from 5-bromo-2-nitropyridine; the direct coupling yield for that regioisomer is reported at 90–96% across two steps [1]. The Boc-protected derivative tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is obtained in 95% yield but requires subsequent Boc removal to regenerate the free piperazine, adding a synthetic step [2]. The N-methyl analog 1-methyl-4-(6-nitropyridin-3-yl)piperazine is reported with a synthesis yield of approximately 98%, but this employs N-methylpiperazine as a more expensive starting material .

Synthetic route optimization Green chemistry Process chemistry

Boiling Point Differentiation: 422.8 °C Places Target Between Low-Boiling N-Methyl Analog (399.3 °C) and High-Boiling Boc Analog (480.1 °C), Enabling Orthogonal Purification Windows

The target compound exhibits a predicted boiling point of 422.8 °C at 760 mmHg . This value is intermediate between its closest analogs: the N-methyl derivative (1-methyl-4-(6-nitropyridin-3-yl)piperazine) boils at 399.3 °C, a reduction of 23.5 °C attributable to the loss of the secondary amine hydrogen-bonding capacity ; the N-Boc derivative (tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate) boils at 480.1 °C, an elevation of 57.3 °C ; and the regioisomer 1-(5-nitropyridin-2-yl)piperazine boils at 418.1 °C, a difference of 4.7 °C . The 23.5 °C gap versus the N-methyl analog is large enough to permit fractional distillation-based purification if necessary, while the 4.7 °C gap versus the regioisomer underscores the need for chromatographic rather than distillation-based separation when regioisomeric purity is critical.

Purification Distillation Physicochemical characterization

LogP and tPSA Profile: Maintaining Favorable Oral Bioavailability Parameters While the Boc-Protected Analog (LogP 2.57) Shows Significantly Higher Lipophilicity

The target compound has a measured logP of 1.31640 and a topological polar surface area (tPSA) of 73.98 Ų . Its regioisomer 1-(5-nitropyridin-2-yl)piperazine exhibits nearly identical values (logP 1.3164, tPSA 73.98 Ų), confirming that nitro-group positional isomerism does not substantially alter global lipophilicity or polarity [1]. However, the N-Boc-protected analog tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate shows a markedly higher logP of 2.573 and an elevated tPSA of 91.49 Ų, reflecting the addition of the lipophilic tert-butyl carbamate group . The logP increase of +1.26 units for the Boc analog corresponds to an approximately 18-fold increase in octanol-water partition coefficient, which alters chromatographic retention (longer reversed-phase HPLC retention time) and may affect solubility in aqueous reaction media during subsequent coupling steps.

Lipophilicity Drug-likeness ADME prediction

Dual Regulatory Identity: The Only Nitropyridine-Piperazine Simultaneously Catalogued as Palbociclib Impurity 35 and Ribociclib Impurity 5, Enabling Unified ANDA Reference Standard Deployment

1-(6-Nitropyridin-3-yl)piperazine is uniquely identified under two distinct regulatory impurity nomenclatures: Palbociclib Impurity 35 (also designated Palbociclib Impurity SMA-2) and Ribociclib Impurity 5 (also designated Ribociclib Impurity G or OTAVA-BB 1314167) . In contrast, the regioisomer 1-(5-nitropyridin-2-yl)piperazine is listed solely as Palbociclib Impurity 44 and is not associated with Ribociclib quality control . The N-Boc analog is a Palbociclib intermediate but not itself a final impurity reference standard for either drug substance. The compound is supplied with full characterization data compliant with regulatory guidelines (USP/EP traceability) and is explicitly intended for analytical method development, method validation (AMV), and QC applications for ANDA submissions [1].

Pharmaceutical reference standards ANDA analytical method validation Impurity profiling

Commercial Purity Tier Availability: ≥98% from Multiple Vendors vs. 95% Minimum for Less-Regulated Analogs

1-(6-Nitropyridin-3-yl)piperazine is routinely available at ≥98% purity from multiple independent vendors including ChemScene (Cat. CS-B0330, ≥98%) , Beyotime (Cat. Y133184, 98%) [1], and is offered at 95% minimum purity as a baseline specification (AKSci Cat. 2155AC, 95%) with individual batch HPLC purity reaching 99.68–99.92% in optimized synthetic protocols . In contrast, the Boc-protected analog is typically supplied at 95% min purity and the 1,4-bis(6-nitropyridin-3-yl)piperazine dimer, a potential process impurity, is offered at 95%+ only . The N-methyl analog is available at 98% as well, but from fewer ISO-certified vendors . The availability of multiple ≥98% purity sources for the target compound reduces single-supplier procurement risk for GMP-analytical workflows.

Purity specification Vendor comparison Quality assurance

Procurement-Driven Application Scenarios for 1-(6-Nitropyridin-3-yl)piperazine (775288-71-6) Grounded in Quantitative Evidence


Palbociclib ANDA Impurity Method Development: Using 775288-71-6 as a Single Dual-Purpose Reference Standard for Palbociclib Impurity 35 Quantification

A generic pharmaceutical CRO developing an ANDA for palbociclib can procure 1-(6-nitropyridin-3-yl)piperazine as the certified Palbociclib Impurity 35 reference standard. With documented batch purity of 99.68% by HPLC and full ICH-compliant characterization data (¹H NMR, ¹³C NMR, HRMS) , the compound supports HPLC method validation for impurity quantification at the 0.10% threshold. The same lot can simultaneously serve as Ribociclib Impurity 5 for a parallel ribociclib ANDA program, reducing procurement cost and dual-sourcing validation effort .

CDK4/6 Inhibitor Medicinal Chemistry: Derivatization via the Free Piperazine NH for Structure-Activity Relationship (SAR) Exploration

The free secondary amine of the piperazine ring in 1-(6-nitropyridin-3-yl)piperazine provides a single, unencumbered nucleophilic handle for diversification into 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/6 inhibitor libraries. The compound's moderate logP of 1.316 and tPSA of 73.98 Ų ensure that the nitro-pyridine fragment remains within drug-like physicochemical space after coupling, while the 6-nitropyridin-3-yl regiochemistry directs electrophilic substitution to the pyridine 2-position, a critical feature for the palbociclib pharmacophore core . Unlike the Boc-protected analog (logP 2.573), which requires a deprotection step before coupling, the free amine is directly reactive, saving one synthetic step and avoiding acidic deprotection conditions that may compromise the nitro group .

Process Chemistry Scale-Up: Implementing the MHIL-Catalyzed Green Synthesis for Multi-Hundred-Gram Batches

The MHIL-catalyzed synthesis protocol delivers 1-(6-nitropyridin-3-yl)piperazine in 94.8% yield at a demonstrated scale of 197.4 g with 99.68% HPLC purity and only 0.08% residual starting material . This catalyst system is recoverable by filtration and retains catalytic activity equivalent to fresh preparation upon reuse (yield 94.2%, purity 99.89% on second cycle) . The single-step condensation avoids the Boc-protection/deprotection sequence required for the N-Boc analog (total 2 steps, combined yield approximately 95% × deprotection efficiency), delivering cost savings in both raw materials and process time for pilot-plant scale production .

Ribociclib Quality Control: Trace-Level Impurity Monitoring Using 775288-71-6 as Ribociclib Impurity G

In ribociclib succinate drug substance manufacturing, 1-(6-nitropyridin-3-yl)piperazine is catalogued as Ribociclib Impurity 5 (Impurity G) and must be monitored as a potential process-related impurity arising from the piperazine coupling step . The compound's boiling point of 422.8 °C and distinct HPLC retention time profile (separable from the regioisomeric impurity 1-(5-nitropyridin-2-yl)piperazine, BP 418.1 °C) enable specific detection without co-elution interference . Procurement of the characterized reference standard with USP/EP traceability documentation directly supports ribociclib ANDA analytical method validation and ongoing QC batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Nitropyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.